molecular formula C22H21N3O5 B11288963 4-hydroxy-2-phenyl-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-2-phenyl-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11288963
M. Wt: 407.4 g/mol
InChI Key: DLCJBBCFQIKHEK-UHFFFAOYSA-N
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Description

2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by the presence of a phenyl group and a trimethoxyphenyl group attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the pyridopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts such as potassium carbonate (K₂CO₃) in solvents like 2-propanol under controlled temperature conditions (e.g., 170°C) has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tubulin and Hsp90, leading to the disruption of cellular processes like cell division and protein folding. This compound also triggers caspase activation, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

2-phenyl-5-(2,4,5-trimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C22H21N3O5/c1-28-15-11-17(30-3)16(29-2)9-13(15)14-10-18(26)23-21-19(14)22(27)25-20(24-21)12-7-5-4-6-8-12/h4-9,11,14H,10H2,1-3H3,(H2,23,24,25,26,27)

InChI Key

DLCJBBCFQIKHEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CC(=O)NC3=C2C(=O)NC(=N3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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